molecular formula C9H17NO2 B11971798 (2E)-2-butenyl diethylcarbamate CAS No. 74562-20-2

(2E)-2-butenyl diethylcarbamate

Cat. No.: B11971798
CAS No.: 74562-20-2
M. Wt: 171.24 g/mol
InChI Key: GPQOETOSFOBIQE-QPJJXVBHSA-N
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Description

(2E)-2-butenyl diethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a butenyl group and a diethylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-butenyl diethylcarbamate typically involves the reaction of 2-butenyl alcohol with diethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-butenyl diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions where the butenyl group or the diethylcarbamate moiety is replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-2-butenyl diethylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of (2E)-2-butenyl diethylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the normal functioning of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-butenyl methylcarbamate
  • (2E)-2-butenyl ethylcarbamate
  • (2E)-2-butenyl propylcarbamate

Uniqueness

(2E)-2-butenyl diethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.

Properties

CAS No.

74562-20-2

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

[(E)-but-2-enyl] N,N-diethylcarbamate

InChI

InChI=1S/C9H17NO2/c1-4-7-8-12-9(11)10(5-2)6-3/h4,7H,5-6,8H2,1-3H3/b7-4+

InChI Key

GPQOETOSFOBIQE-QPJJXVBHSA-N

Isomeric SMILES

CCN(CC)C(=O)OC/C=C/C

Canonical SMILES

CCN(CC)C(=O)OCC=CC

Origin of Product

United States

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